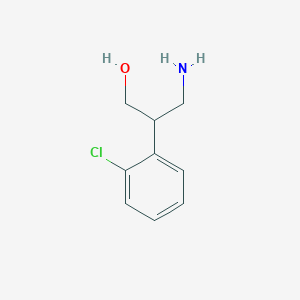

3-Amino-2-(2-chlorophenyl)propan-1-ol

Description

Contextual Significance within Amino Alcohol Chemistry

Amino alcohols are a pivotal class of organic compounds characterized by the presence of both an amine and an alcohol functional group. This bifunctionality allows them to act as versatile chemical intermediates and structural motifs. The relative positioning of the amino and hydroxyl groups (e.g., 1,2-, 1,3-, or 1,4-amino alcohols) dictates their chemical behavior and applications.

3-Amino-2-(2-chlorophenyl)propan-1-ol belongs to the 1,3-amino alcohol subclass. These structures are recognized as dominant motifs in a diverse range of natural products and pharmaceuticals. diva-portal.org The 1,3-disposition of the functional groups is crucial for their utility as precursors in the synthesis of six-membered heterocyclic systems, such as 1,3-oxazines, which are important scaffolds in medicinal chemistry. The presence of both a hydrogen-bond donor (hydroxyl) and a proton acceptor/donor (amino group) in a specific spatial arrangement allows these molecules to engage in precise intermolecular interactions, a key feature in enzyme-like catalysis and molecular recognition. researchgate.net

Foundational Relevance in Synthetic Organic Chemistry

In synthetic organic chemistry, the value of a compound is often determined by its utility as a building block for more complex molecules. This compound serves as a prime example of a versatile synthetic precursor. The primary amine and primary alcohol groups offer chemically distinct handles for selective modification, while the 2-chlorophenyl group provides steric bulk and electronic properties that can influence reaction outcomes and serve as a vector for further functionalization.

The synthesis of the parent 2-aryl-3-aminopropan-1-ol scaffold can be achieved through various established methodologies. These routes often focus on creating the key carbon-carbon and carbon-nitrogen bonds with stereochemical control.

General Synthetic Approaches to the 2-Aryl-γ-Amino Alcohol Core:

| Synthetic Strategy | Description | Key Intermediates/Reagents |

| Reduction of β-Amino Ketones/Esters | Asymmetric hydrogenation or reduction of a carbonyl group in a β-amino ketone or ester precursor can furnish the desired amino alcohol. | β-amino ketones, Chiral catalysts (e.g., Ru-BINAP), Reducing agents (e.g., NaBH₄) |

| From Baylis-Hillman Adducts | The functional groups present in Baylis-Hillman adducts, derived from aldehydes and activated alkenes, can be transformed into the amino and alcohol moieties. rasayanjournal.co.in | (E)-2-nitro-3-arylprop-2-en-1-ols, Iron/Acetic Acid for reduction. rasayanjournal.co.in |

| Ring-Opening of Aziridines or Epoxides | Nucleophilic ring-opening of functionalized three-membered rings like epoxides or aziridines can establish the 1,3-amino alcohol pattern. | 2-(Arylmethyl)oxiranes, Amine nucleophiles. |

| Elaboration of β-Lactams | The strained four-membered ring of a β-lactam can be opened and the substituents manipulated to yield the target amino alcohol structure. researchgate.net | trans-4-aryl-3-chloro-β-lactams. researchgate.net |

The presence of the ortho-chloro substituent on the phenyl ring introduces specific challenges and opportunities in synthesis, potentially directing metallation reactions or influencing the conformational preferences of the molecule.

Emerging Interest in Medicinal Chemistry Research and Drug Design

In medicinal chemistry, there is a continuous demand for novel, three-dimensional molecular scaffolds to serve as starting points for drug discovery programs. ontosight.ai this compound represents a valuable research building block and scaffold precursor due to its combination of functional groups and an synthetically accessible aryl moiety.

The utility of this compound is not as a therapeutic agent itself, but as a foundational piece for constructing libraries of more complex molecules. The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide array of substituents, exploring the chemical space around the core scaffold. Simultaneously, the primary alcohol can be oxidized, esterified, or converted into an ether, providing another vector for diversification.

The 2-chlorophenyl group is a common feature in many pharmaceuticals. The chlorine atom can modulate the lipophilicity, metabolic stability, and binding interactions of a potential drug molecule. nih.gov Its position at the ortho- position creates a specific steric and electronic environment that can be exploited to achieve selective binding to biological targets like enzymes or receptors. This makes building blocks containing this feature, such as this compound, particularly interesting for generating novel compounds in lead discovery and optimization phases of drug development.

Structure

3D Structure

Properties

CAS No. |

21464-47-1 |

|---|---|

Molecular Formula |

C9H12ClNO |

Molecular Weight |

185.65 g/mol |

IUPAC Name |

3-amino-2-(2-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12ClNO/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,12H,5-6,11H2 |

InChI Key |

GEOBVXBWIQAFSR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)CO)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 2 2 Chlorophenyl Propan 1 Ol and Its Analogs

Strategies for Carbon-Carbon Bond Formation Leading to the Propane Backbone

The construction of the three-carbon chain of 3-Amino-2-(2-chlorophenyl)propan-1-ol is a critical step in its synthesis. Various strategies have been developed to form this backbone, primarily involving reductive transformations and catalytic hydrogenations.

Reductive Transformations of Carbonyl and Nitro Precursors

Reductive transformations of carbonyl and nitro compounds are fundamental to the synthesis of amino alcohols. These methods often involve the reduction of a ketone or a nitro group to an alcohol and an amine, respectively. For instance, the synthesis of related amino alcohols can be achieved through the reduction of α-amino ketones.

A common precursor for similar structures is 2-amino-1-(3-chlorophenyl)propan-1-one. nih.gov The reduction of the carbonyl group in such precursors leads to the formation of the desired amino alcohol. Various reducing agents can be employed for this transformation, each offering different levels of selectivity.

The Henry reaction, or nitroaldol reaction, provides another pathway. This reaction involves the formation of a new carbon-carbon bond and results in 2-nitroalcohols, which are valuable intermediates for the preparation of biologically active compounds. nih.gov Subsequent reduction of the nitro group yields the corresponding amino alcohol.

Catalytic Hydrogenation Approaches for Amino Alcohol Synthesis

Catalytic hydrogenation is a powerful and widely used method for the synthesis of amino alcohols due to its efficiency and stereochemical control. umaine.edu This approach often involves the reduction of various functional groups under hydrogen pressure in the presence of a metal catalyst.

One strategy involves the diastereoselective hydrogenation of a tetrasubstituted double bond in a chiral oxazolidine intermediate, which is formed from broadly available propargylic amines. nih.gov This method provides access to valuable chiral amino alcohol precursors. Another approach is the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones, which is considered a safer and more environmentally friendly alternative to other reduction methods. acs.org This technique has been successfully applied to the synthesis of several 1,2-amino alcohol-containing drug molecules with high enantioselectivities. acs.org

The direct hydrogenation of amino acids to amino alcohols is another viable route, often utilizing ruthenium catalysts on a carbon support. acs.org This method is advantageous as it can maintain the optical purity of the starting amino acid, a critical factor in the synthesis of chiral pharmaceuticals. umaine.edu

| Precursor Type | Reductive Method | Key Features |

| α-Amino Ketones | Asymmetric Transfer Hydrogenation | High enantioselectivity, operationally simple. acs.org |

| Propargylic Amines | Diastereoselective Hydrogenation | Access to all stereoisomers. nih.gov |

| Amino Acids | Catalytic Hydrogenation | Maintains optical purity. umaine.edu |

Contemporary Methodological Advancements in Synthesis

Modern synthetic chemistry has introduced innovative techniques to improve the efficiency, selectivity, and environmental footprint of chemical reactions. Microwave-assisted synthesis and the development of novel catalytic systems are at the forefront of these advancements.

Microwave-Assisted Synthetic Routes and Optimization

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. This technology has been applied to various steps in the synthesis of complex molecules, including the formation of heterocyclic compounds and the optimization of reaction conditions.

For example, microwave irradiation has been successfully used in the one-pot, regioselective, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution to generate 3-amino-2,3-dihydrobenzofurans. nih.gov This approach significantly reduces reaction times compared to conventional heating. Microwave-assisted synthesis has also been employed for the direct condensation of carboxylic acids with aminoguanidine bicarbonate under acidic catalysis to produce 5-substituted 3-amino-1,2,4-triazoles, highlighting its utility in constructing key chemical building blocks. mdpi.com The rapid synthesis of 3-amino-imidazopyridines has also been achieved through a microwave-assisted four-component coupling in one pot. nih.gov

Application of Modern Catalytic Systems in C-C and C-N Bond Formation

The development of advanced catalytic systems is crucial for the efficient and selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of this compound and its analogs.

Palladium (Pd) catalysts are prominent in organic synthesis for their ability to catalyze a wide range of cross-coupling reactions under mild conditions, playing a pivotal role in pharmaceutical and medicinal chemistry. rsc.org These catalysts are essential for constructing the carbon framework and introducing the amino group. Similarly, copper (Cu) complexes, particularly those immobilized on polystyrene carriers, have been utilized as heterogeneous, eco-friendly, and reusable catalysts for C-C and C-N bond forming reactions. nih.gov

Recent progress has also been made with metal nanoparticle catalysts for C-C bond formation. mdpi.com These nanocatalysts offer high activity and selectivity and can often be easily recovered and reused. Biocatalysis, using enzymes to catalyze C-C bond formations, is another emerging area, offering high stereoselectivity under mild reaction conditions. nih.gov

| Catalytic System | Bond Formation | Key Advantages |

| Palladium Catalysts | C-C and C-N | Wide range of selectivities, mild reaction conditions. rsc.org |

| Polystyrene-Supported Copper Complexes | C-C and C-N | Heterogeneous, reusable, eco-friendly. nih.gov |

| Metal Nanoparticles | C-C | High activity, reusability. mdpi.com |

| Enzymes (Biocatalysis) | C-C | High stereoselectivity, mild conditions. nih.gov |

Precursor Chemistry and Convergent Synthetic Routes

Key precursors for the synthesis of related amino alcohols include compounds like 3-chloro-1,2-propanediol and ammonia (B1221849), which can be used to prepare 3-amino-1,2-propanediol. researchgate.net Another important class of precursors are β-haloketone or β-aminoketone compounds. These can be asymmetrically reduced in the presence of a spiroborate ester catalyst and a hydrogen donor to produce optically active 3-amino-1-propanol derivatives with high yield and optical purity. google.com

For analogs, the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for the antidepressant Duloxetine, has been explored starting from various precursors like acetylthiophene and thiophenecarboxaldehyde. semanticscholar.orgresearchgate.net These syntheses often involve multiple steps, including the formation of key intermediates and subsequent functional group transformations.

A general and efficient photocatalytic method for the direct conversion of readily available aliphatic alcohols into 1,2-aminoalcohols has also been reported. rsc.org This method utilizes a dual catalytic system to achieve site-selective hydrogen-atom transfer from the α-C–H bonds of unprotected alcohols, followed by radical addition to a chiral N-sulfinyl α-iminoester. rsc.org

Identification and Preparation of Key Halogenated Phenyl Intermediates

The foundation of the synthesis for this compound lies in the preparation of suitable 2-chlorophenyl-containing precursors. These intermediates provide the core phenyl structure and the chlorine substituent, which are integral to the final compound. Common starting materials include 2-chlorobenzaldehyde and 2-chlorophenylacetic acid.

One versatile approach begins with 2-chlorobenzaldehyde. This aldehyde can undergo various carbon-carbon bond-forming reactions to build the three-carbon propanol backbone. For instance, a Grignard reaction with an appropriate ethyl magnesium halide can introduce the ethyl group, which can then be further functionalized.

Another significant strategy is the Darzens condensation, which involves the reaction of an aldehyde or ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a glycidic ester. wikipedia.orgorganicreactions.orgmychemblog.comresearchgate.netorganic-chemistry.org In this context, 2-chlorobenzaldehyde can be reacted with an α-haloester to form a 2-chlorophenyl glycidic ester. This intermediate is valuable as the epoxide ring can be opened, and the ester group can be manipulated to introduce the required amino and hydroxyl functionalities.

The Henry reaction, or nitroaldol reaction, presents another pathway. wikipedia.orgorganic-chemistry.orgscirp.orgresearchgate.net This reaction involves the condensation of a nitroalkane with an aldehyde or ketone in the presence of a base to form a β-nitro alcohol. wikipedia.org Reacting 2-chlorobenzaldehyde with a suitable nitroalkane can directly install a hydroxyl group and a nitro group, which can subsequently be reduced to an amine.

2-Chlorophenylacetic acid and its derivatives also serve as important precursors. chemicalbook.comchemicalbook.comsigmaaldrich.com These compounds can be converted into the corresponding amino alcohols through various reduction methods. researchgate.netstackexchange.com For example, the carboxylic acid can be activated and then reduced to the alcohol.

| Starting Material | Key Intermediate | Relevant Reaction |

| 2-Chlorobenzaldehyde | 2-Chlorophenyl glycidic ester | Darzens Condensation wikipedia.orgorganicreactions.orgmychemblog.comresearchgate.netorganic-chemistry.org |

| 2-Chlorobenzaldehyde | β-Nitro alcohol | Henry Reaction wikipedia.orgorganic-chemistry.orgscirp.orgresearchgate.net |

| 2-Chlorophenylacetic acid | 2-(2-chlorophenyl)ethanol | Reduction researchgate.netstackexchange.com |

Incorporation of the Amino and Hydroxyl Functionalities

With the halogenated phenyl backbone in place, the next critical phase is the introduction of the amino and hydroxyl groups. The methods for achieving this are diverse and often depend on the chosen synthetic intermediate.

As mentioned, the Henry reaction provides a direct route to a precursor containing both a hydroxyl and a nitro group. The subsequent reduction of the nitro group to a primary amine is a common and effective transformation, often achieved through catalytic hydrogenation or using reducing agents like lithium aluminum hydride. This approach simultaneously establishes the amino and hydroxyl functionalities in the desired positions.

Epoxide ring-opening is another powerful strategy. jsynthchem.comrsc.orgmdpi.comyoutube.comresearchgate.net If a 2-(2-chlorophenyl) substituted epoxide is synthesized, for example, via the Darzens condensation followed by further transformations, the epoxide ring can be opened by an amine nucleophile, such as ammonia or a protected amine equivalent. This reaction typically results in the formation of a β-amino alcohol. The regioselectivity of the ring-opening is a key consideration and can often be controlled by the reaction conditions.

For syntheses starting from carboxylic acid derivatives like 2-chlorophenylacetic acid, the amino and hydroxyl groups are typically introduced in separate steps. The carboxylic acid can be reduced to the corresponding alcohol. The amino group can then be introduced through various methods, such as conversion of the alcohol to a leaving group followed by nucleophilic substitution with an amine, or through a Mitsunobu reaction.

Enzymatic and chemoenzymatic methods are also gaining prominence for the synthesis of chiral amino alcohols. semanticscholar.orgrsc.org These methods can offer high enantioselectivity and milder reaction conditions. For example, transaminases can be used to introduce an amino group into a ketone precursor, while reductases can be employed for the stereoselective reduction of a carbonyl group to a hydroxyl group.

| Precursor Type | Method of Incorporation | Resulting Functionalities |

| β-Nitro compound | Reduction of nitro group | Amine |

| Epoxide | Ring-opening with amine | Amino and Hydroxyl |

| Carboxylic acid | Reduction, then amination | Hydroxyl, then Amine |

| Ketone | Reductive amination | Amino and Hydroxyl |

Multi-step Reaction Pathways and Sequential Transformations

A common multi-step pathway begins with 2-chlorobenzaldehyde. A representative sequence is as follows:

Henry Reaction: 2-chlorobenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(2-chlorophenyl)-2-nitropropan-1-ol. This step establishes the carbon skeleton and introduces the hydroxyl and nitro groups.

Reduction: The nitro group of 1-(2-chlorophenyl)-2-nitropropan-1-ol is then reduced to a primary amine. This is often accomplished through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This step yields the target molecule, this compound.

Another plausible multi-step pathway involves the Darzens condensation:

Darzens Condensation: 2-chlorobenzaldehyde is reacted with an α-chloroester, such as ethyl chloroacetate, in the presence of a base like sodium ethoxide to form ethyl 3-(2-chlorophenyl)glycidate.

Hydrolysis and Decarboxylation: The resulting glycidic ester is hydrolyzed to the corresponding glycidic acid, which upon heating, decarboxylates to form 2-(2-chlorophenyl)acetaldehyde.

Cyanohydrin Formation and Reduction: The aldehyde is then converted to a cyanohydrin, which can be reduced to the corresponding amino alcohol. Alternatively, the aldehyde can undergo a Wittig reaction to extend the carbon chain, followed by functional group manipulations to introduce the amino and hydroxyl groups.

A third approach could start from 2-chlorophenylacetic acid:

Reduction: The carboxylic acid is reduced to 2-(2-chlorophenyl)ethanol using a suitable reducing agent like lithium aluminum hydride.

Oxidation: The primary alcohol is then oxidized to 2-(2-chlorophenyl)acetaldehyde.

Subsequent Steps: From this aldehyde, a similar sequence as described in the Darzens pathway (e.g., Henry reaction or cyanohydrin formation followed by reduction) can be employed to complete the synthesis.

The choice of a particular pathway is often guided by factors such as the availability of starting materials, the desired stereochemistry, and the ease of purification of intermediates. Asymmetric synthesis strategies are often integrated into these pathways to obtain enantiomerically pure products. google.comnih.govyale.eduacs.org This can involve the use of chiral catalysts, reagents, or enzymatic resolutions at various stages of the synthesis.

| Pathway | Step 1 | Step 2 | Step 3 |

| Henry Reaction Pathway | 2-Chlorobenzaldehyde + Nitroethane → 1-(2-chlorophenyl)-2-nitropropan-1-ol | Reduction of nitro group | Isolation of this compound |

| Darzens Condensation Pathway | 2-Chlorobenzaldehyde + Ethyl chloroacetate → Ethyl 3-(2-chlorophenyl)glycidate | Hydrolysis & Decarboxylation → 2-(2-chlorophenyl)acetaldehyde | Functional group transformations to introduce amino and hydroxyl groups |

| Phenylacetic Acid Pathway | 2-Chlorophenylacetic acid → 2-(2-chlorophenyl)ethanol | Oxidation → 2-(2-chlorophenyl)acetaldehyde | Functional group transformations to introduce amino and hydroxyl groups |

Mechanistic Organic Chemistry and Chemical Transformations of 3 Amino 2 2 Chlorophenyl Propan 1 Ol

Reactivity of Amine and Hydroxyl Functional Groups

The primary amine (-NH₂) and primary alcohol (-CH₂OH) groups are the principal sites of reactivity in the molecule. Their respective chemistries, governed by the lone pair of electrons on the nitrogen and oxygen atoms, allow for numerous transformations.

The primary amino group possesses a lone pair of electrons on the nitrogen atom, rendering it a potent nucleophile. This characteristic allows it to readily participate in reactions with a variety of electrophilic species. The nucleophilicity of the amine enables several key transformations, including acylation, alkylation, and the formation of imines.

Acylation: The amine can react with acylating agents such as acid chlorides or anhydrides to form stable amide linkages. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.

Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry of the alkylating agent.

Imination: Condensation with aldehydes or ketones results in the formation of Schiff bases (imines), which are versatile intermediates for the synthesis of other nitrogen-containing compounds.

Table 1: Potential Nucleophilic Reactions of the Amino Group

| Reaction Type | Electrophile Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine |

| Imination | Benzaldehyde | Imine (Schiff Base) |

The primary alcohol functional group (-CH₂OH) is susceptible to oxidation. Depending on the choice of oxidizing agent and reaction conditions, it can be converted to either an aldehyde or a carboxylic acid. savemyexams.com

Partial Oxidation to Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the controlled oxidation of the primary alcohol to the corresponding aldehyde, 3-amino-2-(2-chlorophenyl)propanal.

Complete Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium, will fully oxidize the primary alcohol to a carboxylic acid, yielding 3-amino-2-(2-chlorophenyl)propanoic acid. savemyexams.com

The primary alcohol group is already in a relatively reduced state and is not typically subject to further reduction under standard chemical conditions.

Table 2: Oxidation Products of the Primary Alcohol Moiety

| Oxidizing Agent | Product | Product Functional Group |

| Pyridinium chlorochromate (PCC) | 3-amino-2-(2-chlorophenyl)propanal | Aldehyde |

| Potassium dichromate (K₂Cr₂O₇) / H⁺ | 3-amino-2-(2-chlorophenyl)propanoic acid | Carboxylic Acid |

The presence of both an amino group (-NH₂) and a hydroxyl group (-OH) allows 3-Amino-2-(2-chlorophenyl)propan-1-ol to act as both a hydrogen bond donor and acceptor. This capability leads to significant intermolecular hydrogen bonding, which influences the compound's physical properties, such as elevating its boiling point and affecting its solubility in various solvents. Intramolecular hydrogen bonding between the amine and hydroxyl group is also possible, which can influence the molecule's conformational preferences and reactivity.

Derivatization Strategies and Scaffold Modification

The core structure of this compound serves as a versatile template for creating a diverse library of derivatives through modifications at the chlorophenyl ring or by utilizing the bifunctional amino alcohol core to construct heterocyclic systems.

The 2-chlorophenyl group can undergo aromatic substitution reactions, although the chlorine atom influences its reactivity.

Electrophilic Aromatic Substitution: The chlorine atom is a deactivating group, making electrophilic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) more challenging compared to unsubstituted benzene. It directs incoming electrophiles primarily to the ortho and para positions relative to itself. Given the steric hindrance from the propanolamine (B44665) side chain at the 1-position, substitution is most likely to occur at the 4- and 6-positions of the phenyl ring.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the chlorine atom makes the ring susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions (high temperature and pressure) or the presence of additional activating groups (e.g., a nitro group) on the ring.

The 1,3-amino alcohol motif is a valuable synthon for constructing various nitrogen-containing heterocyclic rings, which are prevalent scaffolds in pharmaceuticals and natural products. frontiersin.orgmdpi.com The reaction of the amino alcohol with bifunctional electrophiles can lead to the formation of diverse ring systems. nih.gov

Reaction with Aldehydes/Ketones: Condensation with aldehydes or ketones can lead to the formation of 1,3-oxazinane (B78680) derivatives.

Reaction with Dicarbonyls: Cyclization with 1,3-dicarbonyl compounds, such as β-ketoesters, can be employed to synthesize substituted pyrimidine (B1678525) rings. frontiersin.org

Reaction with Phosgene (B1210022) Equivalents: Treatment with phosgene or its equivalents can yield cyclic carbamates (oxazolidinones).

These strategies allow the core structure to be elaborated into more complex molecular architectures, highlighting its utility as a versatile building block in medicinal and synthetic chemistry. mdpi.com

Ring Opening and Cyclization Reactions in Derivative Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, makes it a prime candidate for intramolecular cyclization reactions to form heterocyclic derivatives. These cyclic intermediates can subsequently undergo ring-opening reactions with a variety of nucleophiles, leading to a diverse array of functionalized products.

One of the most common cyclization reactions for 1,2-amino alcohols is the formation of oxazolines . This transformation can be achieved by reacting the amino alcohol with carboxylic acids or their derivatives. The reaction typically proceeds under dehydrating conditions or in the presence of reagents that activate the carboxylic acid or the hydroxyl group of the amino alcohol. The resulting 2-oxazoline ring can act as a protective group for both the amine and the alcohol, or it can be a key feature of a biologically active molecule.

Another significant cyclization pathway involves the formation of an aziridine (B145994) ring. This three-membered heterocycle can be synthesized from the parent amino alcohol through a two-step process. First, the hydroxyl group is converted into a good leaving group, such as a tosylate or a halide. Subsequent treatment with a base promotes an intramolecular nucleophilic substitution by the amino group, leading to the formation of the strained aziridine ring.

These aziridine derivatives are highly valuable synthetic intermediates due to the ring strain, which makes them susceptible to nucleophilic ring-opening reactions. This reaction can proceed with high regioselectivity, typically with the nucleophile attacking the less substituted carbon atom. A wide range of nucleophiles, including halides, azide, cyanide, and organometallic reagents, can be employed to introduce new functional groups into the molecule.

The table below summarizes plausible ring-opening and cyclization reactions for the synthesis of derivatives from this compound, based on established reactivity of analogous 2-aryl-3-aminopropanols.

| Starting Material | Reagent(s) | Product Type | Derivative Structure |

| This compound | 1. Acetic Acid, Heat 2. Dehydrating agent | 2-Oxazoline | 4-(2-Chlorobenzyl)-2-methyl-4,5-dihydrooxazole |

| This compound | 1. TsCl, Pyridine 2. Strong Base (e.g., NaH) | Aziridine | 2-(2-Chlorobenzyl)aziridine-1-carbaldehyde |

| 2-(2-Chlorobenzyl)aziridine | HBr | Ring-opened Halohydrin | 1-Amino-3-bromo-2-(2-chlorophenyl)propan-2-ol |

| 2-(2-Chlorobenzyl)aziridine | NaN3, NH4Cl | Ring-opened Azido alcohol | 1-Amino-3-azido-2-(2-chlorophenyl)propan-2-ol |

| 2-(2-Chlorobenzyl)aziridine | PhMgBr (Grignard Reagent) | Ring-opened Amino alcohol | 1-Amino-2-(2-chlorophenyl)-3-phenylpropan-2-ol |

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthetic transformations of this compound are governed by fundamental principles of organic reaction mechanisms. Understanding these mechanisms is crucial for predicting reaction outcomes, optimizing conditions, and designing novel synthetic routes.

The formation of a 2-oxazoline from a 1,2-amino alcohol and a carboxylic acid typically proceeds through the formation of an N-(2-hydroxyethyl)amide intermediate. The subsequent cyclization can occur via two primary mechanistic pathways, depending on the reaction conditions. Under acidic conditions that promote dehydration, the activation of the amide carbonyl group by a proton is followed by an intramolecular nucleophilic attack of the hydroxyl group. Alternatively, activation of the hydroxyl group as a leaving group, for example by using triflic acid, can lead to an intramolecular SN2-like substitution by the amide oxygen. mdpi.com

The synthesis of an aziridine from this compound involves an intramolecular nucleophilic substitution reaction. The first step is the conversion of the hydroxyl group into a better leaving group, commonly a tosylate (OTs), by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine. The subsequent addition of a strong, non-nucleophilic base (such as sodium hydride, NaH) deprotonates the amino group, forming an amide anion. This powerful internal nucleophile then attacks the carbon bearing the tosylate leaving group in an SN2 fashion, resulting in the formation of the three-membered aziridine ring with inversion of stereochemistry at the carbon center if it is chiral. clockss.org

The nucleophilic ring-opening of the resulting aziridine is a key transformation for introducing molecular diversity. The regioselectivity of this reaction is influenced by both steric and electronic factors, as well as the nature of the N-substituent on the aziridine ring. For non-activated aziridines (where the nitrogen is substituted with an alkyl or aryl group), the reaction with nucleophiles generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. nih.govbaranlab.org

Under acidic conditions, the aziridine nitrogen is protonated, forming a more reactive aziridinium (B1262131) ion. This enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways. The attack will preferentially occur at the carbon atom that can better stabilize a positive charge. In the case of the aziridine derived from this compound, the benzylic carbon (C2) is more likely to be attacked due to the stabilizing effect of the adjacent chlorophenyl ring. However, steric hindrance at this position can also direct the nucleophile to the less substituted carbon (C3). The precise outcome often depends on a subtle balance of these factors and the specific reaction conditions employed. frontiersin.org

Stereochemical Investigations and Asymmetric Synthesis of 3 Amino 2 2 Chlorophenyl Propan 1 Ol

Elucidation of Chiral Centers and Enantiomeric Forms

The molecular structure of 3-Amino-2-(2-chlorophenyl)propan-1-ol features two chiral centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C-1 and C-2 positions of the propanol backbone. The presence of two distinct stereocenters means that the compound can exist as four possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are non-superimposable mirror images of each other. The pairs are diastereomers of one another, meaning they are stereoisomers that are not mirror images.

Enantioselective Synthetic Approaches for Chiral Amino Alcohols

The synthesis of single-enantiomer chiral amino alcohols is a key focus in the pharmaceutical industry due to the stereospecificity of drug-receptor interactions. nih.govnih.gov Asymmetric synthesis provides a direct route to enantiomerically pure compounds, often proving more efficient than the resolution of racemic mixtures. acs.org Various enantioselective strategies have been developed to produce these valuable building blocks with high stereochemical control.

Chiral Catalyst-Mediated Reactions (e.g., cobalt catalysts)

Transition-metal-catalyzed asymmetric hydrogenation is a powerful method for producing chiral molecules, including vicinal amino alcohols. nih.gov Earth-abundant metals like cobalt have emerged as viable catalysts for these transformations. dicp.ac.cn Recent developments have shown that cobalt complexes can effectively catalyze the asymmetric hydrogenation of α-primary amino ketones to yield chiral vicinal amino alcohols with high efficiency and excellent enantioselectivity. nih.govacs.org

This approach often utilizes an amino-group-assisted coordination strategy, where the primary amine on the substrate helps to anchor the molecule to the chiral catalyst, facilitating a highly stereocontrolled hydrogen transfer to the carbonyl group. nih.govacs.org This method avoids the need for protection and deprotection steps for the amine group, improving synthetic efficiency. nih.govacs.org Using chiral bis(phosphine) ligands in conjunction with cobalt catalysts has resulted in high yields and enantiomeric excesses (ee) of up to 99%. nih.gov The reaction can be performed on a gram scale with low catalyst loading, highlighting its potential for industrial application. nih.govacs.org

Table 1: Examples of Chiral Catalyst-Mediated Synthesis of Amino Alcohols This table is representative of the types of results found in the cited literature for analogous compounds.

| Catalyst System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cobalt/Chiral Bis(phosphine) | α-Primary Amino Ketone | Chiral Vicinal Amino Alcohol | High | Up to 99% | nih.govacs.org |

| Ruthenium-BINAP/Diamine | Aromatic Ketone | Chiral Alcohol | High | Up to 98% | ru.nl |

| Copper/Chiral Box Ligand | Alkynyl-oxetane & Aniline | Chiral γ-Amino Alcohol | Up to 90% | Moderate | unimi.it |

Diastereoselective Transformations

Diastereoselective synthesis is another key strategy for accessing enantiomerically pure amino alcohols. This approach involves converting a racemic mixture into a mixture of diastereomers by reacting it with a chiral auxiliary. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization or chromatography. google.com

One common method involves the esterification of a racemic amino alcohol with an optically pure chiral acid, such as a tartaric acid or mandelic acid derivative, to form diastereomeric esters. acs.orgresearchgate.net After separation, the chiral auxiliary is cleaved to yield the desired enantiomerically pure amino alcohol. researchgate.net This method's success depends on the efficient formation and separation of the diastereomeric intermediates. The choice of chiral resolving agent and solvent system is crucial for achieving high diastereomeric and enantiomeric purity. acs.org

Enzymatic and Biocatalytic Methods in Asymmetric Synthesis

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for producing optically pure pharmaceuticals. ucl.ac.uk Enzymes operate with high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govnih.gov Several enzymatic strategies are employed for the synthesis of chiral amino alcohols.

Engineered amine dehydrogenases (AmDHs) can catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia (B1221849) as the amine donor, to produce chiral α-amino alcohols with very high enantioselectivity (>99% ee). frontiersin.org Another approach involves a dual-enzyme cascade, where one enzyme reduces a diketone to a hydroxy ketone, and a second enzyme, such as a transaminase (TAm), adds an amine group stereoselectively. ucl.ac.uknih.gov This can create bichiral amino alcohols with excellent control over both chemo- and stereoselectivity. nih.gov Furthermore, kinetic resolution using enzymes like lipases can selectively acylate one enantiomer of a racemic amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Table 2: Biocatalytic Methods for Chiral Amino Alcohol Synthesis

| Biocatalyst/Enzyme | Reaction Type | Substrate | Product | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Engineered Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-Hydroxy Ketone | Chiral α-Amino Alcohol | >99% ee | frontiersin.org |

| Transketolase (TK) & Transaminase (TAm) | Two-step cascade | Achiral substrates | Chiral Amino Alcohol | High | ucl.ac.uk |

| Carbonyl Reductase | Asymmetric Reduction | β-Amino Ketone | Chiral Amino Alcohol | >98.5% ee | researchgate.net |

| Pseudomonas fluorescens lipase | Transesterification | Racemic Alcohol | Enantiopure Alcohol/Ester | >98% ee | semanticscholar.org |

Strategies for Chiral Resolution of Racemic Mixtures

When asymmetric synthesis is not feasible, the resolution of racemic mixtures remains a vital technique for obtaining single enantiomers. nih.gov This process separates a 1:1 mixture of enantiomers into its pure components.

A widely used method is the formation of diastereomeric salts. This involves reacting the racemic amino alcohol, which is basic, with an optically pure chiral acid. Prominent resolving agents for amino alcohols include optically active tartaric acid and its derivatives. acs.org The resulting diastereomeric salts have different solubilities, allowing one diastereomer to be selectively crystallized and separated. The desired enantiomer is then recovered by treating the salt with a base.

Another innovative method involves the use of boric acid in conjunction with a chiral diol, such as 1,1′-bi-2-naphthol (BINOL). acs.orgresearchgate.net This combination forms diastereomeric ammonium (B1175870) borate complexes with the racemic amino alcohol. acs.org These complexes can be separated based on differences in solubility, and subsequent treatment with acid liberates the resolved amino alcohol. acs.org This technique has proven effective for resolving various racemic amino alcohol derivatives. acs.orgresearchgate.net Chromatographic methods, where a racemic mixture is passed through a chiral stationary phase, also represent a powerful, though often more expensive, alternative for separating enantiomers. google.com

Impact of Stereochemistry on Molecular Recognition and Stereospecific Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. utwente.nl Enzymes, receptors, and other biological macromolecules are themselves chiral, creating a stereospecific environment. As a result, the different enantiomers of a chiral drug molecule can interact differently with their biological targets, leading to significant variations in their pharmacological and toxicological profiles.

The "three-point attachment model" provides a conceptual framework for understanding chiral recognition. It posits that for a chiral receptor to distinguish between two enantiomers, there must be at least three points of interaction between the receptor and the molecule. One enantiomer may achieve a perfect three-point fit, leading to a strong biological response, while its mirror image can only achieve a two-point fit, resulting in a weaker or entirely different effect.

The specific 3D arrangement of the hydroxyl, amino, and 2-chlorophenyl groups in this compound is therefore critical. These functional groups can participate in various non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions, with a receptor binding site. nih.gov The spatial orientation of these groups, dictated by the R or S configuration at each chiral center, determines the strength and nature of these interactions, ultimately governing the molecule's biological activity. diva-portal.org Consequently, the synthesis of stereochemically pure amino alcohols is essential for developing safe and effective therapeutic agents. nih.gov

Advanced Spectroscopic Characterization and Computational Studies of 3 Amino 2 2 Chlorophenyl Propan 1 Ol

Spectroscopic Analysis Techniques for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Amino-2-(2-chlorophenyl)propan-1-ol is expected to show several characteristic absorption bands. A broad, strong band in the region of 3200-3500 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. libretexts.orglibretexts.org The N-H stretching of the primary amine group is expected to appear as two sharp peaks in a similar region (3300-3400 cm⁻¹). libretexts.orgorgchemboulder.com Other key absorptions would include C-H stretches for the aromatic ring (around 3050-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹), aromatic C=C stretching vibrations (1450-1600 cm⁻¹), the N-H bending vibration (1580-1650 cm⁻¹), the C-O stretching of the primary alcohol (around 1050 cm⁻¹), and a C-Cl stretch at lower wavenumbers (below 800 cm⁻¹). libretexts.orgorgchemboulder.comorgchemboulder.comudel.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugation. The primary chromophore in this compound is the 2-chlorophenyl group. Substituted benzene rings typically exhibit characteristic absorptions in the UV region. It is predicted that this compound would show a primary absorption band (λmax) around 260-270 nm, with potential fine structure characteristic of aromatic systems.

| Predicted IR and UV-Vis Spectroscopic Data | ||

|---|---|---|

| Technique | Functional Group/Transition | Predicted Absorption |

| IR Spectroscopy | O-H stretch (alcohol) | ~ 3200-3500 cm⁻¹ (broad, strong) |

| N-H stretch (primary amine) | ~ 3300-3400 cm⁻¹ (two sharp peaks) | |

| Aromatic C-H stretch | ~ 3050-3100 cm⁻¹ (medium) | |

| Aliphatic C-H stretch | ~ 2850-2960 cm⁻¹ (medium) | |

| N-H bend (primary amine) | ~ 1580-1650 cm⁻¹ (medium) | |

| C-O stretch (primary alcohol) | ~ 1050 cm⁻¹ (strong) | |

| C-Cl stretch | ~ 750 cm⁻¹ (strong) | |

| UV-Vis Spectroscopy | π → π* (aromatic) | λmax ~ 260-270 nm |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis (MS, HRMS, GC-MS, LC/ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₉H₁₂ClNO, giving a monoisotopic mass of approximately 185.06 u. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl), resulting in two peaks (M⁺ and M+2) with a relative intensity ratio of approximately 3:1.

Common fragmentation pathways for amino alcohols include alpha-cleavage, which is cleavage of the C-C bond adjacent to the heteroatom (nitrogen or oxygen). libretexts.orgslideshare.netwhitman.edu This would lead to fragments from the loss of the -CH₂OH group or the -CH₂NH₂ group. Other expected fragmentations include the loss of a water molecule (M-18) from the alcohol or the loss of ammonia (B1221849) (M-17) from the amine group. whitman.edu

| Predicted Key Fragments in Mass Spectrometry | |

|---|---|

| m/z Value | Predicted Fragment Identity |

| 187 | [M+2]⁺ Isotopic peak for ³⁷Cl |

| 185 | [M]⁺ Molecular ion with ³⁵Cl |

| 168 | [M - NH₃]⁺ |

| 167 | [M - H₂O]⁺ |

| 154 | [M - CH₂OH]⁺ (α-cleavage) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. For a chiral molecule like this compound, which has a stereocenter at the C2 position, single-crystal X-ray diffraction can determine the absolute configuration of the enantiomers. nih.gov

While no crystal structure has been deposited in public databases for this specific compound, a crystallographic analysis would be expected to reveal detailed information about intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and hydroxyl groups, which dictate the crystal packing arrangement.

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides theoretical insights into molecular structure and properties, complementing experimental data.

Density Functional Theory (DFT) for Electronic Structure and Optimized Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov A primary application of DFT is geometry optimization, which calculates the lowest energy conformation of a molecule. youtube.comscispace.com This process predicts key structural parameters such as bond lengths, bond angles, and dihedral angles.

For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), could predict the most stable spatial arrangement of the 2-chlorophenyl group relative to the aminopropanol backbone. nih.gov The results of such a study, though not currently published, would provide a theoretical 3D model of the molecule. This optimized geometry can then be used to predict other properties, including theoretical IR and NMR spectra, which can be compared with experimental data for validation.

Prediction of Spectroscopic Properties from Computational Models

Computational quantum mechanical models, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. By calculating the electronic structure and vibrational modes, it is possible to simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental data and understanding the molecule's structural characteristics at a fundamental level.

For this compound, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its functional groups. The O-H stretching vibration of the primary alcohol is anticipated to appear in the range of 3300-3500 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding interactions. The N-H stretching vibrations of the primary amine are also expected in a similar region, typically as two distinct bands for the symmetric and asymmetric modes.

The aromatic C-H stretching vibrations of the 2-chlorophenyl group are predicted to occur just above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring will likely produce a series of bands in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration is expected at lower frequencies, typically in the range of 600-800 cm⁻¹. The C-O and C-N stretching vibrations of the propanol backbone would also give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹). A computational study on the related compound 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol confirmed the presence of vibrational modes associated with OH, CO, CH, CC, CN, and CCl functional groups, which is consistent with the expected spectrum for this compound. asianresassoc.org

Predicted vibrational frequencies for key functional groups, based on DFT calculations of analogous molecules, are presented in Table 1.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3300 - 3500 |

| N-H | Asymmetric Stretching | ~3400 |

| N-H | Symmetric Stretching | ~3300 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1000 - 1260 |

| C-N | Stretching | 1020 - 1250 |

| C-Cl | Stretching | 600 - 800 |

Conformational Analysis and Tautomeric Equilibria Studies

The conformational landscape of this compound is primarily determined by the rotation around the single bonds of the propanol backbone. Due to the presence of the hydroxyl and amino groups, intramolecular hydrogen bonding is expected to play a significant role in stabilizing certain conformers. A computational study on the simpler analog, 3-amino-1-propanol, revealed that the most stable conformers in the gaseous phase are those that exhibit an intramolecular O-H···N hydrogen bond. In the liquid phase, while intermolecular hydrogen bonding becomes more prevalent, the conformer with the intramolecular O-H···N bond is still present. d-nb.info A similar study on 2-aminoethanol and 3-aminopropanol showed that the hydrogen bond interaction is more pronounced in 3-aminopropanol.

For this compound, several low-energy conformers can be postulated, stabilized by different intramolecular interactions. The key dihedral angles that define the conformation are those around the C1-C2, C2-C3, and C2-C(phenyl) bonds. The relative energies of these conformers can be calculated using computational methods to determine the most stable structures.

Tautomeric equilibria are not expected to be a significant feature for this compound as it lacks the necessary functional groups for proton transfer to form stable tautomers. The primary focus of equilibrium studies would therefore be on the conformational isomerism.

Table 2: Plausible Stable Conformers of this compound Based on Intramolecular Interactions

| Conformer | Stabilizing Interaction | Expected Relative Stability |

| Gauche (O-H···N) | Intramolecular hydrogen bond between the hydroxyl and amino groups. | High |

| Gauche (N-H···O) | Intramolecular hydrogen bond between an amino hydrogen and the hydroxyl oxygen. | Moderate |

| Anti | Steric repulsion is minimized, but no intramolecular hydrogen bonding. | Lower |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-deficient, prone to nucleophilic attack).

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, due to the high electronegativity of these atoms and the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. A computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol similarly identified the oxygen atom as the most electronegative site. asianresassoc.org

Conversely, regions of positive electrostatic potential are anticipated around the hydrogen atoms of the hydroxyl and amino groups, making them susceptible to nucleophilic attack. The aromatic ring will exhibit a more complex potential distribution, with the chlorine atom influencing the electron density. Generally, the area around the chlorine atom will be electron-rich, while the hydrogen atoms on the phenyl ring will be electron-poor.

Table 3: Predicted Reactive Sites of this compound from MEP Analysis

| Region of the Molecule | Predicted Electrostatic Potential | Type of Reactivity |

| Oxygen of the hydroxyl group | Negative | Electrophilic attack |

| Nitrogen of the amino group | Negative | Electrophilic attack |

| Hydrogen of the hydroxyl group | Positive | Nucleophilic attack |

| Hydrogens of the amino group | Positive | Nucleophilic attack |

| Aromatic ring | Varied (influenced by chlorine) | Susceptible to both, depending on the specific region |

Thermodynamic Property Calculations for Formation Reactions

Computational chemistry allows for the calculation of various thermodynamic properties associated with the formation of a molecule, such as the enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values provide insights into the stability of the molecule and the feasibility of its synthesis.

For this compound, these properties can be calculated using ab initio methods like G4 theory or DFT in conjunction with appropriate basis sets. The enthalpy of formation can be estimated by considering a hypothetical formation reaction from simpler, well-characterized molecules. Thermodynamic studies on amino-alcohols have shown that intramolecular hydrogen bonding can significantly influence their enthalpies of formation and vaporization. nih.govresearchgate.net The presence of the bulky and electron-withdrawing 2-chlorophenyl group is also expected to have a considerable impact on the thermodynamic stability of the molecule. A computational study on amino acid ionic liquids demonstrated the use of the M06-2X/TZVP method to explore structure and dissociation enthalpies. nih.gov

Table 4: Key Thermodynamic Properties and Their Significance for this compound

| Thermodynamic Property | Significance | Expected Influencing Factors |

| Enthalpy of Formation (ΔHf°) | Indicates the energy change upon formation from constituent elements; a more negative value suggests greater stability. | Intramolecular hydrogen bonding, steric strain from the 2-chlorophenyl group. |

| Gibbs Free Energy of Formation (ΔGf°) | Determines the spontaneity of the formation reaction under standard conditions. | Enthalpy and entropy changes during formation. |

| Entropy (S°) | A measure of the molecule's disorder or randomness. | Molecular complexity and flexibility. |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by a certain amount. | Vibrational modes of the molecule. mdpi.com |

In Silico Approaches for Investigating Molecular Interactions (e.g., molecular docking, QSAR analysis)

In silico methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis are crucial for predicting the biological activity of molecules and for rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, allowing for the estimation of binding affinity and the identification of key intermolecular interactions. Given the structural similarity of this compound to various biologically active compounds, it is a candidate for docking studies with various protein targets. For instance, its aminopropanol backbone is a feature found in many drugs targeting neurotransmitter transporters or receptors. Molecular docking studies of synthesized 5-substituted-2-chlorophenyl-4-chloro derivatives have been carried out to assess their biological properties. mdpi.com Similarly, docking studies of other chlorophenyl derivatives have been performed to investigate their biological potentials. researchgate.netresearchgate.nettandfonline.com

QSAR Analysis: QSAR models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of this compound, QSAR studies could be employed to predict their toxicity or therapeutic efficacy based on various molecular descriptors. A QSAR study on the toxicity of aromatic compounds to Chlorella vulgaris identified hydrophobicity and electrophilicity as critical factors. nih.gov Another QSAR analysis of aminophenol derivatives highlighted the importance of specific molecular descriptors in determining their activity. nih.gov

Table 5: Potential Applications of In Silico Methods for this compound

| In Silico Method | Application | Key Information Obtained |

| Molecular Docking | Prediction of binding to biological targets (e.g., enzymes, receptors). | Binding affinity, binding pose, key interacting residues, potential mechanism of action. |

| QSAR Analysis | Prediction of biological activity (e.g., toxicity, therapeutic effect) of derivatives. | Identification of molecular descriptors that correlate with activity, guiding the design of more potent or less toxic analogs. |

Strategic Applications of 3 Amino 2 2 Chlorophenyl Propan 1 Ol in Advanced Organic Synthesis and Drug Design Research

Role as a Versatile Chiral Building Block in Complex Syntheses

The enantiomerically pure forms of 3-Amino-2-(2-chlorophenyl)propan-1-ol serve as invaluable chiral building blocks in the asymmetric synthesis of a wide array of complex organic molecules. The presence of two distinct functional groups, the amino and hydroxyl moieties, at a chiral center allows for regioselective and stereoselective transformations. This bifunctionality enables the molecule to be incorporated into larger structures through various chemical manipulations, such as N-alkylation, N-acylation, O-alkylation, and esterification, without compromising the integrity of the stereocenter.

| Property | Description | Significance in Synthesis |

| Chirality | Possesses a stereogenic center at the C-2 position. | Enables the synthesis of enantiomerically pure target molecules. |

| Bifunctionality | Contains both a primary amine and a primary alcohol. | Allows for selective and sequential functionalization. |

| Aromatic Substituent | Features a 2-chlorophenyl group. | Influences steric and electronic properties, directing reaction outcomes. |

Intermediate in the Preparation of Complex Pharmacological Scaffolds and Chemical Libraries

The utility of this compound extends significantly into the realm of drug discovery and development, where it serves as a key intermediate for the synthesis of diverse pharmacological scaffolds and chemical libraries.

The structural framework of this compound provides a versatile template for the generation of libraries of related amino alcohol derivatives. Through systematic modification of the amino and hydroxyl groups, as well as potential alterations to the aromatic ring, a multitude of analogs can be synthesized for screening in various biological assays. For example, the primary amine can be readily converted into a range of secondary and tertiary amines, amides, sulfonamides, and ureas. Similarly, the primary alcohol can be transformed into ethers and esters. This derivatization allows for the exploration of a broad chemical space around the core scaffold, facilitating the identification of compounds with desired pharmacological profiles.

The synthesis of these derivatives often employs robust and high-throughput chemistry techniques, enabling the rapid generation of a large number of compounds for biological evaluation. This approach is fundamental to modern drug discovery, where the screening of diverse chemical libraries is a primary strategy for hit identification.

This compound and its close analogs are recognized as crucial precursors in the synthesis of intermediates for several active pharmaceutical ingredients (APIs). A notable example is its conceptual relationship to the synthesis of duloxetine, a selective serotonin and norepinephrine reuptake inhibitor. While the direct precursor to duloxetine is (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, the synthetic strategies and chemical principles involved in the synthesis and manipulation of such chiral amino alcohols are highly transferable. semanticscholar.orgresearchgate.netscispace.com The asymmetric synthesis of these propanolamine (B44665) derivatives is a key step in the manufacturing process of such drugs.

Furthermore, the amino alcohol scaffold is found in inhibitors of the cholesteryl ester transfer protein (CETP), which are investigated for their potential in treating dyslipidemia. nih.govnih.gov The synthesis of potent CETP inhibitors often involves the coupling of chiral amino alcohol intermediates with other molecular fragments to achieve the desired three-dimensional structure for optimal target engagement. The 2-chlorophenyl group in this compound can mimic or be a bioisosteric replacement for other aromatic systems in these complex molecules, making it a valuable starting material for the synthesis of novel CETP inhibitor candidates.

| API Intermediate/Target Class | Relevance of Amino Alcohol Scaffold |

| Duloxetine Intermediates | The core structure is a 3-amino-1-aryl-propan-1-ol. semanticscholar.orgresearchgate.netscispace.com |

| CETP Inhibitors | Chiral amino alcohols are key components in many inhibitor designs. nih.govnih.gov |

Development of Chiral Ligands and Organocatalysts for Asymmetric Transformations

The inherent chirality and bifunctional nature of this compound make it an excellent candidate for the development of novel chiral ligands and organocatalysts. By modifying the amino and hydroxyl groups with appropriate coordinating moieties, such as phosphines, amines, or oxazolines, a variety of ligands can be synthesized for use in asymmetric metal catalysis. nih.govrug.nl

These ligands can coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical transformations, including hydrogenations, C-C bond formations, and allylic substitutions. The steric and electronic properties of the 2-chlorophenyl group can be fine-tuned to optimize the performance of the resulting catalyst for a specific reaction.

In addition to serving as a scaffold for metal-based catalysts, derivatives of this compound can also function as organocatalysts. For example, by converting the amino group into a thiourea or a squaramide, bifunctional organocatalysts can be prepared that are capable of activating substrates through hydrogen bonding interactions. These catalysts have shown great promise in promoting a variety of asymmetric reactions with high efficiency and stereoselectivity.

| Catalyst Type | Modification of this compound | Potential Applications |

| Chiral Ligands for Metal Catalysis | Functionalization with phosphines, oxazolines, etc. | Asymmetric hydrogenation, C-C bond formation. nih.govrug.nl |

| Organocatalysts | Conversion to thioureas, squaramides, etc. | Asymmetric Michael additions, aldol reactions. |

Structure-Activity Relationship (SAR) Investigations of Synthesized Derivatives (without discussing specific biological activity profiles)

The systematic derivatization of this compound provides a valuable platform for conducting structure-activity relationship (SAR) studies. By synthesizing a library of analogs with focused modifications and evaluating their properties, researchers can elucidate the key structural features required for a particular molecular recognition event.

For instance, SAR studies can explore the impact of:

Stereochemistry: Comparing the activity of the (R)- and (S)-enantiomers to determine the preferred stereochemical configuration.

Substitution on the amino group: Evaluating the effect of varying the size and electronic nature of the substituent on the nitrogen atom.

Modification of the hydroxyl group: Investigating the influence of converting the alcohol to ethers or esters of different sizes.

Alterations to the aromatic ring: Probing the importance of the chloro substituent and its position on the phenyl ring by synthesizing analogs with different substitution patterns.

These studies are crucial in the lead optimization phase of drug discovery, as they provide a rational basis for the design of more potent and selective compounds. The insights gained from SAR investigations of derivatives of this compound can guide the development of new therapeutic agents by identifying the optimal combination of structural features for a given biological target. mdpi.commdpi.com

| Modification Site | Investigated Properties |

| Stereocenter | Enantiomeric preference |

| Amino Group | Steric and electronic requirements |

| Hydroxyl Group | Hydrogen bonding potential, steric bulk |

| Aromatic Ring | Electronic and hydrophobic interactions |

Future Perspectives and Emerging Research Avenues for 3 Amino 2 2 Chlorophenyl Propan 1 Ol Research

Exploration of Novel and Greener Synthetic Pathways

The chemical industry's increasing emphasis on environmental responsibility is driving a paradigm shift towards greener synthetic methods. For 3-Amino-2-(2-chlorophenyl)propan-1-ol, future research will likely pivot from traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste, to more sustainable and atom-economical alternatives.

Key areas of exploration include biocatalysis and the use of renewable resources. Engineered enzymes, such as amine dehydrogenases (AmDHs), offer a promising route for the efficient, one-step synthesis of chiral amino alcohols from α-hydroxy ketones with high enantioselectivity. acs.orgnih.govfrontiersin.org This biocatalytic approach, using ammonia (B1221849) as the amino donor under mild conditions, aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.govfrontiersin.org Furthermore, strategies for synthesizing amines from renewable biomass precursors are gaining traction. rsc.org Methodologies like 'hydrogen borrowing' amination of alcohols and reductive amination of aldehydes and ketones derived from biomass are being investigated to reduce reliance on petrochemical feedstocks. rsc.org

Another green approach involves the use of more environmentally benign solvents, such as water or ethanol, and recyclable catalysts. acs.org Molybdenum-catalyzed allylic amination in ethanol, for instance, presents a green and economic method for forming C-N bonds. acs.org These advancements point towards a future where the synthesis of this compound can be achieved with a significantly reduced environmental footprint. gctlc.orgacs.org

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches

| Feature | Traditional Synthesis | Greener Synthetic Pathways |

| Starting Materials | Often petroleum-based | Renewable resources, biomass-derived precursors |

| Catalysts | Stoichiometric reagents, heavy metals | Biocatalysts (enzymes), recyclable metal catalysts |

| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, solvent-free conditions |

| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, minimized side products |

| Energy Consumption | Often requires high temperatures and pressures | Mild reaction conditions (room temperature, atmospheric pressure) |

| Atom Economy | Lower | Higher, maximizing incorporation of starting materials into the final product |

Advanced Stereocontrol in the Synthesis of Chiral Analogs

The biological activity of chiral molecules is critically dependent on their stereochemistry. Consequently, achieving precise control over the three-dimensional arrangement of atoms during synthesis is paramount. For this compound, which contains two chiral centers, the development of advanced stereocontrol methods is a key research frontier. This will enable the selective synthesis of all possible stereoisomers, which is crucial for structure-activity relationship (SAR) studies.

Recent decades have seen a surge in powerful strategies for the catalytic enantioselective synthesis of vicinal amino alcohols. rsc.org These include asymmetric (transfer) hydrogenation, aminohydroxylation, and the ring-opening of epoxides and aziridines. rsc.org For example, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has proven highly efficient for producing enantiomerically pure β-amino alcohols. rsc.org

Organocatalysis has also emerged as a powerful tool. Sequential α-amination/Grignard addition reactions of aldehydes, catalyzed by small organic molecules like L-proline, can produce synthetically useful anti-vicinal amino alcohol derivatives with high stereoselectivity. researchgate.net Moreover, novel chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines are being developed to construct chiral β-amino alcohols from readily available starting materials. westlake.edu.cn These methods provide modular and efficient access to compounds with adjacent chiral centers, a key structural feature of this compound. westlake.edu.cn The continued development of such diastereoselective and enantioselective methods will be instrumental in creating libraries of chiral analogs for biological screening. scielo.brrsc.org

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry represents a significant technological advancement in chemical synthesis. angelinifinechemicals.comrsc.org Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scalability. nih.gov For the synthesis of this compound and its derivatives, integrating asymmetric catalysis with continuous flow systems is a major area of future development. nih.govnih.gov

Flow reactors, particularly microreactors, allow for precise control over parameters like temperature, pressure, and residence time, which can be critical for optimizing stereoselectivity in chiral syntheses. nih.gov Heterogeneous catalysts, where the catalyst is immobilized on a solid support, are particularly well-suited for flow systems, as they can be packed into columns for continuous operation and easy separation from the product stream. nih.gov This approach has been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs). nih.gov

Furthermore, the coupling of flow chemistry with automated synthesis platforms can dramatically accelerate the drug discovery process. geneonline.comyoutube.com Automated systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. geneonline.comyoutube.com This integration will allow researchers to more efficiently explore the chemical space around the this compound scaffold.

Computational Design and Predictive Modeling for Directed Derivative Synthesis

In recent years, computational chemistry and machine learning have become indispensable tools in modern drug discovery and process development. rsc.org For this compound, these in silico approaches offer the potential to rationally design new derivatives with desired properties and to predict the outcomes of synthetic reactions, thereby reducing the need for extensive trial-and-error experimentation.

Predictive modeling is being increasingly used to anticipate the stereoselectivity of chemical transformations. nih.govarxiv.orgresearchgate.net By developing quantitative structure-selectivity relationships, machine learning algorithms can predict the enantiomeric excess of a reaction based on the structures of the substrate, catalyst, and reagents. arxiv.orgscite.ai This can guide the selection of optimal catalysts and reaction conditions for the synthesis of specific stereoisomers of this compound analogs. nih.gov

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide detailed insights into reaction mechanisms and the origins of stereoselectivity. chemrxiv.org For instance, modeling the transition states of a reaction can help identify key interactions that favor the formation of one stereoisomer over another. chemrxiv.org This fundamental understanding allows for the rational design of more efficient and selective catalysts. As computational power and algorithmic sophistication continue to grow, the ability to design novel syntheses and predict their outcomes with high accuracy will become a reality, accelerating the development of new chemical entities based on the this compound core.

Expanded Utility as a Synthetic Platform for Diverse Chemical Entities and Materials Research

Beyond its potential pharmaceutical applications, the bifunctional nature of this compound—possessing both an amino and a hydroxyl group—makes it a versatile building block for a wide range of chemical entities and materials. scbt.com Future research is expected to explore its utility as a synthon for constructing more complex molecules and for developing new functional materials.

In organic synthesis, amino alcohols are crucial intermediates for creating a variety of complex molecules through reactions like nucleophilic substitutions, reductions, and cyclizations. scbt.com The specific stereochemistry of this compound can be leveraged to introduce chirality into larger molecules, making it a valuable chiral ligand or auxiliary in asymmetric synthesis.

In materials science, amino alcohols are used to modify surfaces, improve adhesion, and create polymers with unique properties. scbt.com The presence of both amine and alcohol functionalities allows for the formation of diverse linkages, such as ester and amide bonds, which can be used to create novel biodegradable polymers like poly(ester amide) elastomers. nih.gov These materials could find applications in biomedical fields, such as tissue engineering. nih.gov Additionally, amino-alcohol functionalized polymers are being investigated for applications in environmental remediation, such as the adsorption of heavy metals from aqueous solutions. nih.gov The exploration of this compound in the synthesis of novel polymers and functional materials represents a promising and largely untapped research avenue. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.